molecular formula C8H3F6NO3 B1403858 2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417567-98-6

2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1403858
M. Wt: 275.1 g/mol
InChI Key: MBTJCRZJHIKZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrobenzenes are a class of organic compounds that contain a nitro group (-NO2) attached to a benzene ring. Trifluoromethyl groups (-CF3) and trifluoromethoxy groups (-OCF3) are highly electronegative, which can significantly affect the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of nitrobenzenes typically involves the nitration of benzene or a substituted benzene. The introduction of trifluoromethyl and trifluoromethoxy groups usually requires specialized reagents and conditions .


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzene ring with the nitro, trifluoromethyl, and trifluoromethoxy groups attached at the 1, 2, and 3 positions, respectively .


Chemical Reactions Analysis

Nitrobenzenes can undergo a variety of reactions, including reduction to aniline derivatives and displacement of the nitro group by nucleophiles. The presence of the trifluoromethyl and trifluoromethoxy groups may affect the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by the nitro, trifluoromethyl, and trifluoromethoxy groups. These groups are likely to make the compound more dense and polar than benzene itself .

Safety And Hazards

Nitrobenzenes are generally toxic and may be explosive. The trifluoromethyl and trifluoromethoxy groups could potentially make the compound more volatile and reactive .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)4-2-1-3-5(6(4)15(16)17)18-8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTJCRZJHIKZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 6
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.